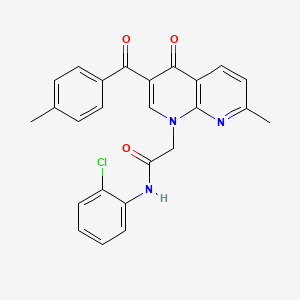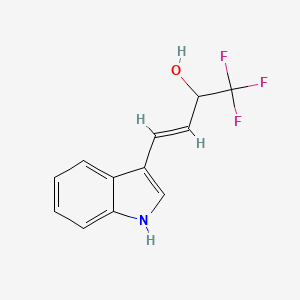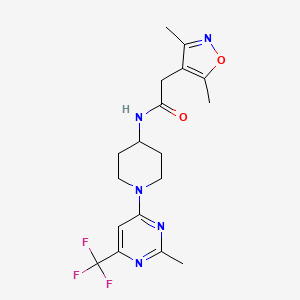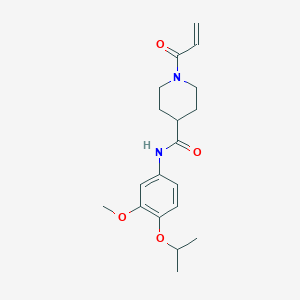![molecular formula C18H15Cl3FN3OS2 B2398539 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole CAS No. 344271-85-8](/img/structure/B2398539.png)
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole is a useful research compound. Its molecular formula is C18H15Cl3FN3OS2 and its molecular weight is 478.81. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including the specific compound mentioned, are crucial in the development of new pharmaceuticals due to their structural versatility and broad spectrum of biological activities. Recent patent reviews have highlighted the importance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families in clinical studies. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. The continued interest in triazole derivatives stems from their potential in addressing new diseases, emerging viruses, and bacteria resistant to existing antibiotics. The development of new chemical entities and pharmaceuticals based on triazole derivatives is a vibrant area of research, emphasizing the need for more efficient, green, and sustainable synthetic methods (Ferreira et al., 2013).
Advances in Synthetic Methods
The synthesis of 1,2,4-triazole derivatives has been explored extensively, with an emphasis on eco-friendly and efficient methodologies. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) process is a pivotal reaction in click chemistry, allowing for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This method has facilitated the development of new drugs and materials, showcasing the versatility of triazoles in chemical synthesis. Recent reviews have discussed eco-friendly procedures for synthesizing 1,2,3-triazoles, highlighting innovations in catalyst recovery, reaction conditions, and applications in drug development (de Souza et al., 2019).
Environmental Applications
Triazole derivatives have also found applications in environmental science, particularly in the assessment of the impact of organochlorine compounds on aquatic environments. While not directly related to the compound , the study of triazoles and their environmental effects is crucial for understanding their behavior and impact in natural settings. The research on chlorophenols, for instance, provides insight into the moderate toxicity these compounds can exert on aquatic life, underlining the importance of studying the environmental fate of triazole derivatives (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3FN3OS2/c1-25-17(10-28(26)9-12-14(20)4-2-5-15(12)21)23-24-18(25)27-8-11-13(19)6-3-7-16(11)22/h2-7H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDTWFCDVTAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)
![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)



![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)
![2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2398476.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)
